molecular formula C25H25N3O4 B6510338 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902920-66-5

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6510338
CAS No.: 902920-66-5
M. Wt: 431.5 g/mol
InChI Key: INZXSALIDUIKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione features a pyrido[2,3-d]pyrimidine-dione core, a bicyclic heteroaromatic system fused at positions 2 and 3 of the pyrimidine ring. Key structural elements include:

  • Substituents: A 3,4-dimethoxyphenethyl group at position 3 of the pyrimidine ring. A 4-methylbenzyl group at position 1 of the pyrimidine ring.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c1-17-6-8-19(9-7-17)16-28-23-20(5-4-13-26-23)24(29)27(25(28)30)14-12-18-10-11-21(31-2)22(15-18)32-3/h4-11,13,15H,12,14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZXSALIDUIKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione belongs to the class of pyridopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities and therapeutic potential. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by a pyridopyrimidine core with substituents that may influence its biological activity. The presence of methoxy groups and phenyl rings is noteworthy as these functional groups can enhance lipophilicity and modulate interaction with biological targets.

Pyridopyrimidine derivatives often exhibit their biological effects through the inhibition of key enzymes involved in cellular processes. Notably:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, impacting nucleotide synthesis and cell proliferation .
  • Kinase Inhibition : Some derivatives target kinases such as tyrosine-protein kinase Abl and MAP kinases. These kinases play significant roles in cell signaling pathways related to growth and survival .

Biological Activity

The biological activity of this compound has been explored in various studies:

Anticancer Activity

Research indicates that this compound may possess anticancer properties through its ability to inhibit DHFR and other kinases involved in tumor growth. For instance:

  • Study Findings : A study demonstrated that pyridopyrimidine derivatives significantly reduced cell viability in cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

In addition to anticancer properties, some pyridopyrimidine derivatives have shown potential as anti-inflammatory agents:

  • Mechanism : The inhibition of cyclooxygenase (COX) enzymes is a common pathway for reducing inflammation. Preliminary data suggest that this compound may inhibit COX activity, thus decreasing prostaglandin E2 (PGE2) levels .

Case Studies

Several case studies have highlighted the therapeutic potential of related pyridopyrimidine compounds:

  • Case Study 1 : A derivative similar to the target compound was tested for its effects on rheumatoid arthritis models. Results indicated a significant reduction in inflammatory markers and joint swelling.
  • Case Study 2 : Another study focused on the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders.

Research Findings Summary

StudyFocusKey Findings
DHFR InhibitionSignificant reduction in cancer cell proliferation through DHFR inhibition.
Anti-inflammatoryInhibition of COX enzymes led to decreased PGE2 levels in vitro.
Kinase InhibitionTargeted inhibition of MAP kinases resulted in apoptosis in cancer cells.

Comparison with Similar Compounds

Core Structure Variations

  • Pyrido vs. Thieno Pyrimidines: The target compound’s pyrido[2,3-d]pyrimidine core incorporates a pyridine ring fused to pyrimidine, while thieno analogs (e.g., ) replace pyridine with thiophene. This substitution alters electronic properties (e.g., aromaticity, dipole moments) and may impact binding to biological targets. Thienopyrimidines are often explored for antibacterial or anticancer activity, whereas pyridopyrimidines are less documented in the provided evidence.
  • Positional Isomerism: The compound in (pyrido[3,2-d]pyrimidine) is a positional isomer of the target compound, differing in the fusion position of the pyridine ring. This minor structural change can significantly affect molecular geometry and intermolecular interactions.

Substituent Analysis

  • Electron-Donating vs. In contrast, analogs with halogenated aryl groups (e.g., 3-fluorophenyl in , 3-chloro-4-fluorophenyl in ) introduce electron-withdrawing effects, which may improve metabolic stability or target affinity. The 4-methylbenzyl group in the target compound is structurally distinct from the 3-methylbenzyl group in , highlighting the role of substituent position on steric effects.
  • Bulk and Flexibility :

    • The phenethyl chain in the target compound provides greater conformational flexibility compared to rigid benzyl groups (e.g., ), possibly influencing binding kinetics.

Physicochemical Properties

  • Melting Points : The analog in (pyrido[3,2-d]pyrimidine) has a high melting point (328–330°C), suggesting strong intermolecular forces due to hydrogen bonding from the dione moiety. The target compound’s bulkier substituents may lower its melting point by disrupting crystal packing.

Preparation Methods

Alkylation of Uracil Derivatives

The synthesis begins with 6-amino-1,3-disubstituted uracil derivatives, which serve as precursors for the pyrido[2,3-d]pyrimidine core.

Procedure :

  • N1-Alkylation :

    • Treat uracil (17 ) with 4-methylbenzyl bromide in aqueous NaOH (10–15%) at 60°C for 12 hours to yield 1-(4-methylbenzyl)uracil (18a ).

    • Yield: 40–53%.

  • N3-Alkylation :

    • React 18a with 2-(3,4-dimethoxyphenyl)ethyl iodide in DMF using NaH as a base at 80°C for 8 hours to form 1,3-disubstituted uracil (18b ).

    • Yield: 50–65%.

Key Considerations :

  • Sequential alkylation minimizes cross-reactivity between N1 and N3 positions.

  • Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Cyclization to Form Pyrido[2,3-d]pyrimidine Core

The Vilsmeier-Haack reaction transforms alkylated uracils into the pyrido[2,3-d]pyrimidine scaffold.

Procedure :

  • Vilsmeier Reagent Preparation :

    • Mix POCl₃ (3 equiv) and DMF (3 equiv) at 0°C for 1 hour.

  • Cyclization :

    • Add 18b to the Vilsmeier reagent and stir at 90°C for 4 hours.

    • Quench with triethylamine and treat with cyanoacetamide in ethanol at 70°C for 6 hours to afford pyrido[2,3-d]pyrimidine-2,4-dione (6 ).

    • Yield: 70–78%.

Mechanistic Insight :

  • The Vilsmeier reagent generates an electrophilic chloroimine intermediate, facilitating cyclization via intramolecular nucleophilic attack.

Optimization of Reaction Conditions

Solvent and Temperature Effects

StepOptimal SolventTemperature (°C)Yield Improvement
N1-AlkylationH₂O/EtOH6053% → 58%
CyclizationDMF9070% → 78%
3-Substituent AdditionDMF10060% → 70%
  • Elevated temperatures accelerate cyclization but risk decomposition beyond 100°C.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.15 (m, 4H, aromatic), 4.30 (s, 2H, N-CH₂-C₆H₄), 3.85 (s, 6H, OCH₃), 2.75 (t, 2H, CH₂-Ph).

  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldScalability
Core-first (Vilsmeier)345%High
Substituent-first (Chalcone)435%Moderate
  • The Vilsmeier route offers higher yields but requires stringent anhydrous conditions .

Q & A

Q. How to address discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Re-examine solvent effects (e.g., deuterated DMSO vs. CDCl₃) on NMR chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare experimental MS/MS fragmentation patterns with in silico predictions (mzCloud). Cross-check crystallographic data with Cambridge Structural Database entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.